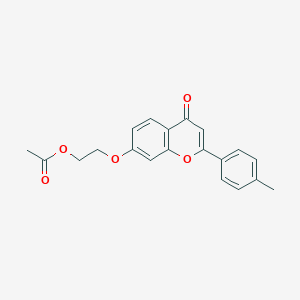
Theaflavin 3\'-O-gallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theaflavin-3’-gallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavin derivatives formed during the fermentation process of tea leaves. This compound is known for its significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers in fresh green tea leaves during fermentation. The process involves the condensation of gallocatechin and catechin, catalyzed by polyphenol oxidase . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: Industrial production of theaflavin-3’-gallate typically involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to improve the catalytic efficiency of the enzyme, resulting in higher yields of theaflavin-3’-gallate .
Analyse Chemischer Reaktionen
Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a prooxidant and induces oxidative stress in carcinoma cells .
Common Reagents and Conditions: Common reagents used in the reactions involving theaflavin-3’-gallate include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed from these reactions include oxidized derivatives of theaflavin-3’-gallate, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Theaflavin-3’-gallate has a wide range of scientific research applications:
Wirkmechanismus
Theaflavin-3’-gallate exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anticancer Activity: The compound induces oxidative stress in cancer cells, leading to apoptosis.
Anti-inflammatory Activity: Theaflavin-3’-gallate inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Theaflavin-3’-gallate is unique among theaflavins due to its specific molecular structure and biological activities. Similar compounds include:
Theaflavin-3-gallate: Another theaflavin derivative with similar antioxidant and anticancer properties.
Theaflavin-3,3’-digallate: Known for its potent antiviral activity and higher binding affinity to molecular targets.
Epigallocatechin gallate: A major catechin in green tea with strong antioxidant and anticancer effects.
Theaflavin-3’-gallate stands out due to its unique ability to induce oxidative stress in cancer cells and its potential therapeutic applications in various diseases .
Eigenschaften
Molekularformel |
C36H32O15 |
|---|---|
Molekulargewicht |
704.6 g/mol |
IUPAC-Name |
[2-[1,2-dihydroxy-9-oxo-4-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2 |
InChI-Schlüssel |
ODDFMQLXQNKFDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)


![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)

![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)




![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)


